molecular formula C23H28N2O5 B3205334 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide CAS No. 1040643-50-2

3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide

Cat. No.: B3205334
CAS No.: 1040643-50-2
M. Wt: 412.5 g/mol
InChI Key: OQIPDNACNRIEGV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with trimethoxy groups and an indolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The trimethoxybenzamide can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the benzamide .

The indolinyl moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxy groups would yield quinones, while reduction of the benzamide core would yield the corresponding amine .

Scientific Research Applications

3,4,5-Trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide lies in its combination of the trimethoxybenzamide core with the indolinyl and pivaloyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)22(27)25-10-9-14-7-8-16(13-17(14)25)24-21(26)15-11-18(28-4)20(30-6)19(12-15)29-5/h7-8,11-13H,9-10H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIPDNACNRIEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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